N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Lipophilicity Drug Design ADME

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1251691-50-5) is a synthetic small-molecule oxalamide that combines a 1-benzylpiperidine pharmacophore with a 2,2,2-trifluoroethyl substituent on the oxalamide bridge. Its molecular formula is C₁₇H₂₂F₃N₃O₂ and its molecular weight is 357.37 g·mol⁻¹.

Molecular Formula C17H22F3N3O2
Molecular Weight 357.377
CAS No. 1251691-50-5
Cat. No. B2929355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
CAS1251691-50-5
Molecular FormulaC17H22F3N3O2
Molecular Weight357.377
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C17H22F3N3O2/c18-17(19,20)12-22-16(25)15(24)21-10-13-6-8-23(9-7-13)11-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24)(H,22,25)
InChIKeyBIFFKOHBCZVACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1251691-50-5): Procurement-Ready Identity, Physicochemical Profile, and Class Positioning


N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1251691-50-5) is a synthetic small-molecule oxalamide that combines a 1-benzylpiperidine pharmacophore with a 2,2,2-trifluoroethyl substituent on the oxalamide bridge. Its molecular formula is C₁₇H₂₂F₃N₃O₂ and its molecular weight is 357.37 g·mol⁻¹ [1]. The compound is supplied at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This oxalamide scaffold has been explored in drug discovery programs targeting kinases (e.g., p38α MAP kinase) and CNS-related receptors, where the trifluoroethyl motif is often engineered to modulate lipophilicity, metabolic stability, and hydrogen-bond acceptor capacity [1][2].

Why N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide Cannot Be Replaced by Common Benzylpiperidine Oxalamide Analogs


The 2,2,2-trifluoroethyl substituent on the oxalamide bridge is a structurally distinct feature that is absent in common close analogs such as N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1251613-44-1) or N1-benzyl-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide (CAS 953138-44-8). This fluorinated group confers a higher calculated octanol-water partition coefficient (XLogP3 = 2.6 vs. 2.0 for the pyridinyl analog) and an increased hydrogen-bond acceptor count (6 vs. 4), directly impacting membrane permeability and protein-binding interactions [1][2]. In class-level studies, oxalyl amides with tailored lipophilicity and HBA capacity demonstrate significantly different kinase-inhibitory and cell-based activity profiles, making simple side-chain interchanges unreliable [3].

Quantitative Differentiation Evidence for N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide Versus Its Closest Analogs


Higher Computed Lipophilicity (XLogP3) Relative to N2-Pyridinyl Analog

The 2,2,2-trifluoroethyl group elevates the computed octanol-water partition coefficient (XLogP3) of the target compound to 2.6, compared with 2.0 for the closest commercially available benzylpiperidine oxalamide analog, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide [1][2]. This 0.6 log-unit increase corresponds to an approximately 4-fold higher predicted lipophilicity, a parameter known to influence passive membrane permeability and CNS penetration in oxalamide-based inhibitor series [3].

Lipophilicity Drug Design ADME

Increased Hydrogen-Bond Acceptor (HBA) Count Versus N2-Pyridinyl Analog

The trifluoroethyl moiety contributes three fluorine atoms that serve as weak hydrogen-bond acceptors, increasing the total HBA count to 6 compared with 4 for the N2-pyridinyl analog [1][2]. This difference can alter solvation free energy and protein-ligand hydrogen-bond networks in biological environments, a factor exploited in oxalamide p38α MAP kinase inhibitors to fine-tune enzyme binding [3].

Physicochemical Properties Target Engagement Solubility

Class-Level Biological Precedent: Oxalyl Amides Exhibit Low-Nanomolar Kinase Inhibition

While compound-specific biological data for CAS 1251691-50-5 are not publicly available, the benzylpiperidine oxalyl amide chemotype has demonstrated low-nanomolar enzymatic inhibition of p38α MAP kinase (IC₅₀ values in the single-digit to sub-100 nM range) and suppression of TNFα production in cell-based assays [1]. This class-level evidence supports the use of the target compound as a tool molecule for kinase-focused chemical biology or medicinal chemistry campaigns; however, users should independently verify the target compound's activity profile.

Kinase Inhibition p38α MAPK SAR

Vendor QC Transparency: 98% Purity with Multi-Technique Batch Certification

The compound is supplied by Bidepharm at a standard purity of 98%, with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the typical vendor practice of reporting only HPLC purity, reducing procurement risk for users who require verified identity and purity in SAR or assay-development contexts.

Quality Control Reproducibility Procurement

Recommended Procurement and Research Application Scenarios for N1-((1-Benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide (CAS 1251691-50-5)


Medicinal Chemistry SAR Exploration of Oxalamide-Based Kinase Inhibitors

Use the target compound as a lipophilic (XLogP3 = 2.6) benzylpiperidine oxalamide probe in p38α MAP kinase or related kinase SAR studies. The trifluoroethyl group provides a distinct physicochemical signature (HBA = 6) compared to pyridinyl (XLogP3 = 2.0, HBA = 4) or benzyl analogs, allowing systematic exploration of lipophilicity-activity relationships [1][2]. Pair with the pyridinyl analog (CAS 1251613-44-1) as a matched-pair comparator to isolate the contribution of the trifluoroethyl motif to potency, selectivity, and cellular permeability [2].

CNS-Targeted Probe Compound Design

Leverage the elevated logP and the proton-acceptor-rich trifluoroethyl group to assess CNS penetration potential in parallel artificial membrane permeability assays (PAMPA) or in vivo brain-to-plasma ratio studies. The 0.6 log-unit increase in XLogP3 relative to the pyridinyl analog predicts enhanced blood-brain barrier permeation, making this compound a suitable tool for neuroscience-focused discovery programs [1].

Reproducible Assay Development with Orthogonally QC-Verified Material

Source the compound from a supplier providing 98% purity with NMR/HPLC/GC batch documentation to ensure lot-to-lot consistency in enzymatic or cellular assays. The multi-technique QC package reduces the risk of bioactive contaminants that could generate false-positive hits in high-throughput screening cascades, supporting rigorous, publication-grade data generation .

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